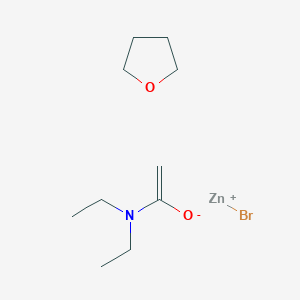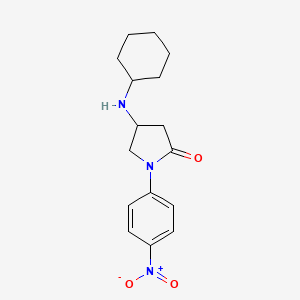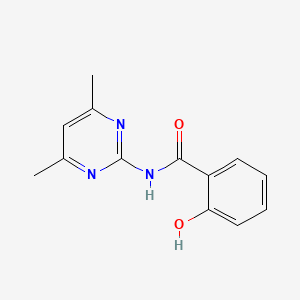![molecular formula C9H20S2Si B14241491 Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- CAS No. 349449-55-4](/img/structure/B14241491.png)
Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- is a chemical compound with the molecular formula C9H20S2Si. It contains a total of 31 bonds, including 11 non-hydrogen bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 2 sulfide groups . This compound is known for its unique structure and properties, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- typically involves the reaction of trimethylsilyl chloride with 2,2-bis(ethylthio)ethenyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions. After the reaction is complete, the product is purified using standard techniques such as distillation or chromatography .
Análisis De Reacciones Químicas
Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the double bond to a single bond using reducing agents like lithium aluminum hydride.
Substitution: The ethylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure allows it to be used in the study of biological systems, particularly in understanding the interactions between silicon-based compounds and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- involves its interaction with molecular targets through its sulfide groups and silicon atom. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox reactions within biological systems .
Comparación Con Compuestos Similares
Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- can be compared with other similar compounds such as:
Trimethylsilyl chloride: Used as a precursor in the synthesis of various organosilicon compounds.
2,2-bis(ethylthio)ethenyl lithium: A reagent used in the synthesis of Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-.
Silane, [2,2-bis(methylthio)ethenyl]trimethyl-: A similar compound with methylthio groups instead of ethylthio groups, which may exhibit different reactivity and properties.
Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- stands out due to its unique combination of ethylthio groups and silicon atom, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
349449-55-4 |
|---|---|
Fórmula molecular |
C9H20S2Si |
Peso molecular |
220.5 g/mol |
Nombre IUPAC |
2,2-bis(ethylsulfanyl)ethenyl-trimethylsilane |
InChI |
InChI=1S/C9H20S2Si/c1-6-10-9(11-7-2)8-12(3,4)5/h8H,6-7H2,1-5H3 |
Clave InChI |
BFTOOISGTZWBBF-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=C[Si](C)(C)C)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)
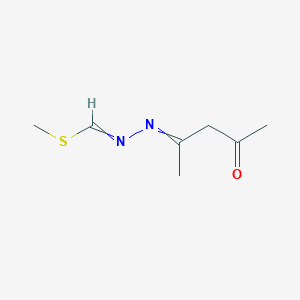
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)
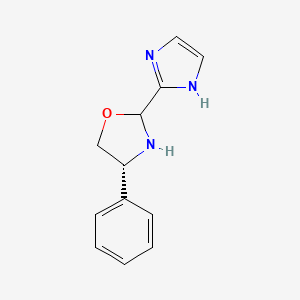
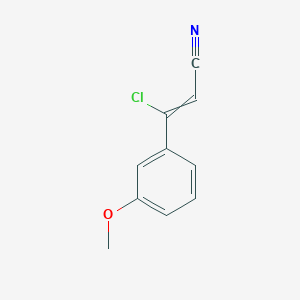

![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)

